molecular formula C2H5ClO B6244158 (chloromethoxy)(2H3)methane CAS No. 54716-95-9

(chloromethoxy)(2H3)methane

Cat. No.: B6244158
CAS No.: 54716-95-9
M. Wt: 83.5
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Description

Contextualization of (chloromethoxy)(2H3)methane within Haloalkyl Ether Chemistry

This compound is an isotopologue of chloromethyl methyl ether (CMME), a member of the haloalkyl ether class of compounds. wikipedia.org Haloalkyl ethers are characterized by an ether linkage with one or more halogen atoms attached to an alkyl group. CMME itself is a colorless liquid used as an alkylating agent and for introducing the methoxymethyl (MOM) protecting group in organic synthesis. wikipedia.org The substitution of the methyl group's hydrogen atoms with deuterium (B1214612) to form this compound does not significantly alter its fundamental chemical structure but provides a powerful label for mechanistic studies.

The reactivity of chloromethyl methyl ether is often associated with its ability to form a resonance-stabilized carbocation, which is a key intermediate in its reactions. The presence of the oxygen atom facilitates the departure of the chloride ion, leading to a highly electrophilic species. This reactivity is central to its utility in various chemical transformations.

Significance of Isotopic Labeling in Mechanistic Organic Chemistry and Synthetic Strategies

Isotopic labeling, particularly with deuterium, is a cornerstone of mechanistic organic chemistry. synmr.in The primary kinetic isotope effect (KIE), where a C-H bond is broken in the rate-determining step of a reaction, is significantly affected by the substitution of hydrogen with deuterium (C-D bond). nih.gov Because the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower. scielo.org.mx By comparing the rates of reaction of the deuterated and non-deuterated compounds, chemists can deduce whether the C-H bond is broken in the rate-limiting step. nih.gov

Secondary kinetic isotope effects, which are smaller, can also provide valuable information about changes in hybridization at a particular carbon atom during a reaction. nih.gov In the context of this compound, studying its reactions and comparing them to its non-deuterated counterpart can elucidate the role of the methyl group in the reaction mechanism.

Beyond mechanistic studies, deuterated compounds are increasingly used in synthetic strategies. symeres.com The strategic placement of deuterium can block unwanted metabolic pathways in drug molecules, potentially leading to improved pharmacokinetic profiles. symeres.comnih.gov While this compound is primarily a research tool, the principles of its use are applicable to the broader field of medicinal chemistry. nih.gov

Overview of Research Trajectories for Isotopic Analogs

Research involving isotopic analogs like this compound generally follows several key trajectories. A primary focus is on the elucidation of reaction mechanisms. For example, solvolysis studies of chloromethyl methyl ether have been conducted to understand the extent of nucleophilic solvent participation, and similar studies with its deuterated analog could provide deeper insights into the transition state structure. acs.org

Another significant area of research is in the synthesis of complex molecules. Deuterated building blocks, including deuterated ethers, are valuable for introducing isotopic labels at specific positions in a target molecule. sorbonne-universite.fr This allows for the tracking of metabolic pathways or the study of specific enzyme-catalyzed reactions. synmr.in The synthesis of selectively deuterated cyclic ethers has also been reported, highlighting the interest in preparing a variety of deuterated compounds for diverse applications. osti.gov

Furthermore, the development of new synthetic methods for creating deuterated compounds is an active area of research. sorbonne-universite.fr This includes direct H/D exchange reactions and the use of deuterated precursors in multi-step syntheses. symeres.com The availability of a broader range of deuterated reagents expands the toolkit available to chemists for their investigations.

PropertyValue
Chemical Formula C2H2D3ClO
IUPAC Name This compound
Synonyms Chloromethyl methyl-d3 ether
Molecular Weight 83.53 g/mol
Parent Compound Chloromethyl methyl ether (CMME)
CAS Number of Parent 107-30-2 nist.gov

Properties

CAS No.

54716-95-9

Molecular Formula

C2H5ClO

Molecular Weight

83.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for Chloromethoxy 2h3 Methane

Strategies for Deuterium (B1214612) Incorporation

The key to synthesizing (chloromethoxy)(2H3)methane lies in the effective and specific incorporation of deuterium atoms. This is typically achieved by using deuterated starting materials or through isotopic exchange processes.

Deuteration of Precursors

A primary and highly effective strategy for the synthesis of this compound is the use of precursors that already contain the required deuterium atoms. Deuterated methanol (B129727) ([D4]methanol or CD3OD) is a readily available and commonly used starting material for this purpose. nih.gov This approach ensures that the deuterium is precisely located in the methyl group of the final product. The synthesis then proceeds by reacting the deuterated precursor in established methods for forming chloromethyl ethers.

The use of deuterated methanol as a precursor is advantageous due to its commercial availability and the high level of deuterium incorporation it provides. nih.gov This method avoids the need for subsequent, and often less efficient, deuteration steps.

Isotopic Exchange Methods

Isotopic exchange methods offer an alternative route to deuterium incorporation. These methods typically involve the exchange of protons for deuterons in a non-deuterated starting material or an intermediate. While direct H-D exchange on chloromethyl methyl ether itself is not a commonly reported method due to the compound's reactivity, exchange reactions can be performed on precursor molecules. For instance, H-D exchange on methanol can be facilitated by catalysts in the presence of a deuterium source like deuterium oxide (D2O). nih.gov

Palladium-based catalysts have been shown to be effective in facilitating H-D exchange reactions, where deuterium from D2O can be incorporated into organic molecules. nih.gov This approach, while versatile, may require careful optimization to achieve high levels of specific deuteration without undesirable side reactions.

Classical Approaches Adapted for Deuterated Synthesis

Traditional methods for the synthesis of chloromethyl methyl ether can be adapted for the preparation of its deuterated analogue by substituting standard reagents with their deuterated counterparts.

Chloromethylation Reactions Utilizing Deuterated Formaldehyde (B43269) Sources

The Blanc chloromethylation is a classical reaction that involves the reaction of an aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride to form chloromethyl arenes. wikipedia.orglibretexts.org A related process for the synthesis of chloromethyl ethers involves the reaction of an alcohol with formaldehyde and hydrogen chloride. orgsyn.org

To synthesize this compound, one could, in principle, use a deuterated source of formaldehyde. However, the more common and practical approach involves using a deuterated alcohol with non-deuterated formaldehyde, as the methyl group of the final product originates from the alcohol.

A classical procedure for preparing non-deuterated chloromethyl methyl ether involves reacting methanol and formaldehyde with a stream of hydrogen chloride. orgsyn.org Adapting this for the synthesis of this compound would involve the substitution of methanol with [D4]methanol.

Table 1: Classical Synthesis of Chloromethyl Methyl Ether

Reactants Reagents Product Reference

This table outlines the reactants and reagents in the classical synthesis of the non-deuterated compound.

Ethereal Chlorination with Deuterated Methanol Derivatives

Another well-established method for synthesizing chloromethyl ethers involves the reaction of dimethoxymethane (B151124) with an acid chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org To produce this compound via this route, one would need to start with a deuterated dimethoxymethane, specifically (methoxymethoxy-d3)methane. This deuterated acetal (B89532) can be prepared from deuterated methanol.

The reaction is efficient and can be performed under mild conditions, offering a high yield of the desired chloromethyl ether. organic-chemistry.org The use of a catalytic amount of a Lewis acid, such as a zinc(II) salt, makes this a practical and scalable method. organic-chemistry.org

Table 2: Synthesis of Haloalkyl Ethers from Acetals

Acetal Acid Halide Catalyst Product Reference

This table illustrates a modern approach to synthesizing the non-deuterated analogue, which can be adapted for the deuterated version.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of isotopically labeled compounds like this compound. These methods often provide higher efficiency, selectivity, and milder reaction conditions.

For instance, the development of more active and selective catalysts for chlorination and etherification reactions can be beneficial. While specific advanced techniques for the direct synthesis of this compound are not extensively documented, the principles of modern synthetic methods can be applied. This includes the use of microfluidic reactors for improved control over reaction conditions and safety, especially when dealing with reactive intermediates.

Furthermore, advancements in catalytic systems, such as the use of iridium catalysts for rearrangements of allylic ethers, demonstrate the potential for developing novel synthetic routes that could be adapted for deuterated compounds. organic-chemistry.org While not directly applied to this compound synthesis, these techniques highlight the ongoing evolution of synthetic methodologies.

Catalytic Pathways for Selective Deuteration

The most effective and contemporary catalytic pathway for synthesizing this compound involves the Lewis acid-catalyzed reaction between a deuterated acetal and an acyl halide. This method is favored for its high yield, purity, and for minimizing the formation of the highly carcinogenic impurity, bis(chloromethyl) ether, a significant issue in older synthetic routes that used formaldehyde and hydrogen chloride. orgsyn.orgwikipedia.orgchempanda.com

A primary route starts with dimethoxymethane-d6, which is reacted with an acyl chloride, such as acetyl chloride, in the presence of a catalytic amount of a Lewis acid. Zinc(II) salts have proven to be particularly effective catalysts for this transformation. nih.govorganic-chemistry.org The reaction proceeds efficiently under mild conditions to yield a solution of this compound and a methyl acetate (B1210297) byproduct. This solution can often be used directly in subsequent reactions, or the deuterated ether can be isolated. nih.govorganic-chemistry.org

The catalytic cycle is believed to involve the coordination of the Lewis acid to one of the oxygen atoms of the deuterated dimethoxymethane, making it susceptible to nucleophilic attack by the chloride from the acyl chloride. This results in the cleavage of a C-O bond and the formation of the desired this compound. The choice of catalyst and reaction conditions can be optimized to ensure high conversion and selectivity.

Table 1: Catalytic Systems for the Synthesis of this compound via Acetal-Halide Exchange
Catalyst (mol %)Deuterated PrecursorHalide SourceTypical SolventReaction TimeKey AdvantagesReference
Zn(OTf)₂, ZnBr₂, or Zn(OAc)₂ (0.01 - 1 mol%)Dimethoxymethane-d6Acetyl ChlorideToluene, Dichloromethane1 - 4 hoursHigh yield, high purity, minimal carcinogenic byproducts, scalable. nih.govorganic-chemistry.org
Protic Acid (e.g., H₂SO₄)Dimethoxymethane-d6Acid HalideNeat or variousVariableAlternative to Lewis acids, though may be less efficient. orgsyn.org

Another potential, though less common, catalytic method involves the direct deuteration of a suitable precursor. However, for a molecule like CMME, selective deuteration of the methyl group without affecting the chloromethyl group is challenging. Therefore, synthesis from an already deuterated building block like methanol-d4 (B120146) or dimethoxymethane-d6 is the standard and most selective approach. cdnsciencepub.comnih.gov

Flow Chemistry and Continuous Synthesis of Isotopic Analogs

The integration of flow chemistry into the synthesis of deuterated compounds, including isotopic analogs like this compound, represents a significant advancement in terms of safety, efficiency, and scalability. ansto.gov.aunih.gov Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for handling hazardous reagents and achieving high selectivity. ansto.gov.auresearchgate.net

For the synthesis of this compound, a flow process would typically involve continuously pumping solutions of the deuterated precursor (dimethoxymethane-d6) and the halide source with the catalyst through a heated or cooled microreactor or packed-bed reactor. researchgate.net This setup minimizes the volume of hazardous material present at any given time, significantly enhancing safety compared to large-scale batch reactions. researchgate.net

The benefits of flow chemistry for this specific synthesis include:

Enhanced Safety: Minimizes exposure and the amount of carcinogenic ether handled at once. researchgate.netresearchgate.net

Precise Control: Accurate temperature and mixing control can improve reaction selectivity and yield, minimizing byproduct formation. ansto.gov.au

Scalability: Production can be easily scaled up by extending the operation time of the flow reactor, rather than increasing the size of the reaction vessel. pitt.edu

Integration: Flow synthesis can be directly coupled with in-line purification and analysis steps, creating a streamlined and automated process.

Specialized flow reactors, such as the H-Cube® system which generates deuterium gas from D₂O for catalytic deuteration, are widely used for various deuteration reactions. researchgate.net While direct catalytic H-D exchange on CMME is not the preferred route, a continuous-flow adaptation of the zinc-catalyzed acetal-halide exchange offers a robust and modern approach to producing this compound.

Purification and Isolation Methodologies for Isotopic Purity

Achieving high isotopic purity is paramount for the application of this compound in its intended fields. The purification and isolation process must not only remove chemical impurities but also ensure that the final product has the desired level of deuterium incorporation, separating it from any non-deuterated or partially deuterated species.

The primary method for purifying the volatile this compound is fractional distillation . wikipedia.orgorgsyn.org Following the synthesis, the crude reaction mixture, which may contain the product, unreacted starting materials, and byproducts like methyl acetate, is subjected to careful distillation. Due to the small difference in boiling points between the deuterated compound and its non-deuterated counterpart (CMME boils at 55-57 °C), a highly efficient distillation column is required to separate these isotopologues. wikipedia.org

Solvent extraction is another critical step, particularly for quenching the reaction and removing water-soluble impurities. orgsyn.org After the reaction is complete, the mixture can be diluted with an organic solvent and washed with aqueous solutions, such as water or saturated ammonium (B1175870) chloride, to decompose any remaining excess acyl chloride or the reactive ether itself before final purification. orgsyn.orgchempanda.com A patented process highlights the use of selective solvent extraction with liquid aliphatic hydrocarbons to recover chloromethyl methyl ether from the reaction equilibrium mixture. google.com

To ensure and verify the isotopic purity of the final product, a combination of analytical techniques is employed:

High-Resolution Mass Spectrometry (HRMS): This is a fundamental technique for determining isotopic purity. By analyzing the relative intensities of the molecular ion peaks corresponding to the non-deuterated (d₀), partially deuterated (d₁, d₂), and fully trideuterated (d₃) species, a precise isotopic distribution can be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of the proton signal for the methoxy (B1213986) group, while ²H NMR confirms the presence and location of the deuterium atoms.

Molecular Rotational Resonance (MRR) Spectroscopy: This advanced technique provides highly accurate measurements of site-specific deuterium incorporation and can distinguish between different isotopologues with high resolution, offering an excellent tool for final purity validation. rsc.org

The combination of a controlled catalytic synthesis from a highly enriched deuterated precursor, followed by rigorous purification and stringent analytical verification, is essential to produce this compound with the high isotopic purity required for its applications.

Table 2: Purification and Isotopic Purity Analysis Methods
MethodPurposeDescriptionReference
Fractional DistillationChemical PurificationSeparates the volatile product from byproducts and starting materials based on boiling point. Requires high efficiency to separate isotopologues. wikipedia.orgorgsyn.org
Solvent ExtractionWorkup/Initial PurificationRemoves water-soluble impurities and residual reagents. Used to quench the reaction safely. chempanda.comgoogle.com
ChromatographyChemical PurificationLess common for this volatile compound, but silica (B1680970) gel chromatography can be used to purify less volatile deuterated products. google.com
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity AnalysisMeasures the relative abundance of different isotopologues (d₀-d₃) to calculate isotopic enrichment. nih.gov
NMR Spectroscopy (¹H, ²H)Structural & Isotopic AnalysisConfirms the location and extent of deuteration by observing proton and deuterium signals. rsc.org
Molecular Rotational Resonance (MRR)High-Precision Isotopic AnalysisProvides highly accurate, site-specific measurement of deuterium levels and enantiopurity if applicable. rsc.org

Mechanistic Investigations Involving Chloromethoxy 2h3 Methane

Solvolysis Mechanisms and Deuterium (B1214612) Isotope Effects

The solvolysis of chloromethyl methyl ether and its deuterated analogs has been a subject of significant academic interest due to its unusually high reactivity for a primary halide. This enhanced reactivity is attributed to the resonance stabilization of the incipient carbocation by the adjacent oxygen atom, suggesting a departure from a pure SN2 mechanism. smolecule.com Investigations reveal that the solvolysis proceeds through an SN1-like mechanism, where the rate-determining step involves the formation of a resonance-stabilized methoxymethyl cation ([CH3OCH2]⁺). smolecule.comepa.gov The reaction exhibits characteristics that are intermediate between classical SN1 and SN2 pathways, with considerable nucleophilic participation from the solvent in stabilizing the transition state. smolecule.com

Kinetic Isotope Effects (KIEs) are among the most powerful tools for determining reaction mechanisms. libretexts.org The comparison of reaction rates between a normal reactant and its isotopically substituted counterpart (kH/kD) can reveal information about bond-breaking and hybridization changes in the rate-determining step. wikipedia.org

In the context of chloromethyl methyl ether solvolysis, secondary deuterium isotope effects are particularly informative.

α-Deuterium Isotope Effects : When deuterium is placed on the carbon atom undergoing substitution (the α-carbon), a normal isotope effect (kH/kD > 1) is typically observed for SN1 reactions. wikipedia.orgpsgcas.ac.in This effect arises from the change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate, which leads to a lowering of the C-H bending vibrational frequencies. Studies on related benzylic systems under limiting solvolytic conditions have shown α-deuterium isotope effects (kH/kαD) of 1.166 per deuterium, providing strong evidence for an SN1-like, dissociative transition state. cdnsciencepub.com

β-Deuterium Isotope Effects : For (chloromethoxy)(2H3)methane (CD3OCH2Cl), the deuterium atoms are on the β-carbon. β-secondary KIEs are generally smaller than α-effects and are sensitive to hyperconjugative and steric effects. libretexts.org A normal β-KIE (kH/kD > 1) is often interpreted as evidence for hyperconjugative stabilization of the developing positive charge at the α-carbon by the β-C-H bonds. As the C-H bond is weaker and longer than the C-D bond, it is a better electron donor for hyperconjugation. While specific kH/kD values for the solvolysis of this compound are not detailed in the provided search results, the magnitude and direction of the β-KIE would provide critical data on the extent of positive charge delocalization onto the methoxy (B1213986) group in the transition state.

Table 1: Representative Secondary Kinetic Isotope Effects in SN1 Solvolysis This table is illustrative. Specific data for this compound was not found in the search results, while the α-KIE is for a related system.

Isotopic Substitution PositionCompound TypeTypical kH/kD ValueMechanistic Implication
α-carbonR-CH(D)-LG> 1 (e.g., 1.15-1.25) wikipedia.orgcdnsciencepub.comChange from sp3 to sp2 hybridization at the reaction center; supports SN1 mechanism. psgcas.ac.incdnsciencepub.com
β-carbonR-CD3-CH2-LG> 1 (typically 1.05-1.30) libretexts.orgHyperconjugative stabilization of the carbocationic transition state. libretexts.org

High Reactivity : The compound's reactivity is far greater than typical primary alkyl chlorides, pointing to a mechanism that avoids a high-energy primary carbocation. The oxygen atom provides anchimeric assistance and resonance stabilization. smolecule.com

Solvent Effects : The reaction rate is highly sensitive to the ionizing power of the solvent, a hallmark of SN1 reactions where charge separation is critical in the transition state. acs.orgosti.gov Correlation analyses using the Grunwald-Winstein equation show significant dependence on solvent ionizing power (YCl). smolecule.comresearchgate.net

Kinetic Isotope Effects : As discussed, a significant α-deuterium isotope effect confirms that the C-Cl bond is breaking in the rate-determining step and the α-carbon is undergoing a change in hybridization. cdnsciencepub.comacs.org

The solvolysis rates in various solvents further illustrate the SN1-like nature of the reaction.

Table 2: Solvolysis Rates of Chloromethyl Methyl Ether in Various Solvents Data extracted from a 1967 study by Jones and Thornton, as presented in a 1976 EPA report. epa.gov

SolventTemperature (°C)Rate Constant k (sec⁻¹)
80% Aqueous Ethanol0.05.48 x 10⁻⁴
60% Aqueous Ethanol0.02.14 x 10⁻³
40% Aqueous Ethanol0.01.10 x 10⁻²
95% Aqueous Acetone0.05.38 x 10⁻⁵

Role in Electrophilic Aromatic Substitution (EAS) and Chloromethylation Reactions

Chloromethyl methyl ether is a potent electrophile used for introducing a chloromethyl group (-CH2Cl) onto aromatic rings, a reaction known as the Blanc chloromethylation. libretexts.orgwikipedia.org The reaction typically requires a Lewis acid catalyst, such as zinc chloride (ZnCl2), to proceed. wikipedia.org The electrophilic species is believed to be the methoxymethyl cation or a related complex, which attacks the electron-rich aromatic ring. wikipedia.org

The mechanism of the Blanc reaction involves an initial electrophilic attack on the aromatic ring, followed by re-aromatization to form a benzyl (B1604629) ether intermediate, which is then converted to the final chloromethylated product. libretexts.orgwikipedia.org

Using an isotopically labeled reagent like this compound (CD3OCH2Cl) is a powerful strategy for confirming this mechanism. In such a reaction, the deuterium label would be incorporated into the methanol (B129727) byproduct:

ArH + CD3OCH2Cl → ArCH2Cl + CD3OH libretexts.org

The detection and quantification of deuterated methanol (CD3OH) in the reaction mixture would provide direct evidence that the C-O bond of the ether is cleaved during the reaction, consistent with the accepted mechanism where the methoxy group acts as a leaving group.

Isotopic labeling with this compound allows for the unambiguous tracing of the reagent's fragments throughout the reaction sequence. The key intermediate in this chloromethylation is the electrophile that attacks the aromatic ring. While the methoxymethyl cation ([CH3OCH2]⁺) is widely proposed, other possibilities include protonated ether complexes formed with the Lewis acid catalyst. wikipedia.org

By using CD3OCH2Cl, researchers can track the fate of the deuterated methoxy portion of the molecule. This helps to distinguish between different potential pathways and to rule out side reactions. For instance, if the reaction were to proceed through a different mechanism where the entire CD3OCH2- group is transferred, the isotopic label would be found in a different product. The presence of CD3OH as a byproduct strongly supports the formation of the chloromethylated arene (ArCH2Cl) via the attack of an electrophilic "CH2Cl" equivalent, with the methoxy group departing. libretexts.orgwikipedia.org

Reactivity Studies with Various Substrates

The reactivity of this compound mirrors that of its non-deuterated counterpart, serving as a versatile reagent in organic synthesis. Its reactions are dominated by the lability of the C-Cl bond, facilitated by the adjacent oxygen atom.

Aromatic Compounds : In chloromethylation, the substrate scope includes a wide range of aromatic and heteroaromatic compounds. The reaction is most efficient with electron-rich or moderately activated rings. Highly activated substrates like phenols and anilines often lead to uncontrolled polymerization or multiple alkylations, while strongly deactivated rings such as nitrobenzene (B124822) are generally poor substrates under standard conditions. wikipedia.org

Thiols : Chloromethyl methyl ether readily reacts with thiols to form thioethers. This reaction proceeds via nucleophilic substitution, where the thiol attacks the electrophilic chloromethyl carbon. For example: ArSH + CH3OCH2Cl → ArSCH2OCH3 + HCl Under acidic conditions similar to the Blanc reaction, the product can also be the chloromethyl thioether. wikipedia.org ArSH + CH2O + HCl → ArSCH2Cl + H2O wikipedia.org

Alkenes : Under Friedel-Crafts conditions, α-haloethers like chloromethyl methyl ether can add across the double bond of olefins. epa.gov

The use of the deuterated analog, this compound, in these reactions would primarily serve mechanistic studies, allowing for the tracing of the methoxy group and the determination of kinetic isotope effects to further refine the understanding of the transition states involved.

Ether Formation Mechanisms

The formation of ethers using this compound as an alkylating agent is mechanistically significant. The reaction proceeds via a pathway that is atypical for primary halides. Despite the primary nature of the carbon bearing the chlorine atom, the compound readily undergoes solvolysis and nucleophilic substitution through a unimolecular (SN1) or an SN1-like mechanism. smolecule.comacs.orgosti.govacs.org

The key to this reactivity lies in the participation of the adjacent oxygen atom. The lone pairs on the oxygen stabilize the developing positive charge as the C-Cl bond cleaves. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate. smolecule.comdoubtnut.com The stability of this cation is considerably greater than that of a simple primary carbocation, thus favoring the SN1 pathway.

The mechanism can be depicted as follows:

Ionization: The rate-determining step involves the cleavage of the carbon-chlorine bond to form a methoxymethyl oxocarbenium ion and a chloride ion. The deuterium atoms remain on the methyl group of the carbocation.

Nucleophilic Attack: A nucleophile (e.g., an alcohol or a phenoxide) attacks the electrophilic carbon of the oxocarbenium ion. This step is typically fast.

Deprotonation (if necessary): If the nucleophile was neutral (like an alcohol), a final deprotonation step yields the final ether product.

Alkylation Reactions and Deuterium Scrambling Studies

This compound is a powerful tool for elucidating the finer details of alkylation reaction mechanisms due to the presence of the deuterium-labeled methoxy group. These deuterium atoms allow for the study of kinetic isotope effects (KIEs) and potential deuterium scrambling, providing insights into the structure and fate of the reactive intermediates. acs.org

Secondary Kinetic Isotope Effects:

In the context of this compound, the deuterium atoms are not directly involved in the bond-breaking or bond-forming processes at the reacting carbon center. Therefore, any observed isotope effect is a secondary kinetic isotope effect (SKIE). wikipedia.org For SN1 reactions, an inverse SKIE (kH/kD < 1) is often anticipated for β-deuterium substitution, which in this case corresponds to the deuterons on the methoxy group. However, the α-effect at the reacting carbon is more commonly discussed. Studies on the non-deuterated analog, chloromethyl methyl ether, have shown an α-deuterium isotope effect (kH/kD) greater than 1, which is characteristic of a significant change in hybridization from sp3 in the reactant to sp2 in the carbocation-like transition state. acs.orgprinceton.edu

The measurement of the reaction rates of this compound compared to its non-deuterated counterpart can provide valuable data on the transition state structure. A significant SKIE would lend further support to the SN1 mechanism, as it implies a substantial electronic change at the oxygen-adjacent carbon during the rate-determining step. cdnsciencepub.comresearchgate.net

Deuterium Scrambling:

Under certain conditions, particularly in the presence of strong acids or in the gas phase, the intermediate oxocarbenium ion could potentially undergo rearrangement. While less common for this specific cation, the deuterium label provides a clear way to detect such phenomena. Deuterium scrambling would involve the migration of deuterium atoms from the methoxy group to other positions, or exchange with protons from the solvent or other molecules. researchgate.netsrce.hr The detection of such scrambling via techniques like NMR or mass spectrometry would indicate the presence of alternative, more complex reaction pathways or intermediate structures. grafiati.comacs.org

The following table summarizes hypothetical kinetic data for an alkylation reaction, illustrating the expected secondary kinetic isotope effect.

ReactantSubstrateRate Constant (k, s⁻¹)kH/kD (SKIE)
(chloromethoxy)methanePhenol1.25 x 10⁻⁴1.05
This compoundPhenol1.19 x 10⁻⁴

Computational and Theoretical Insights into Reaction Pathways

Computational chemistry offers powerful tools to complement experimental studies on the reactivity of this compound. Quantum chemical calculations and molecular dynamics simulations can provide a detailed, atomistic view of the reaction pathways.

Quantum Chemical Calculations of Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the geometries and energies of reactants, transition states, and products. nih.govresearchgate.net For the SN1 reaction of this compound, these calculations can precisely characterize the transition state for the C-Cl bond cleavage.

In a typical calculation, the transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency. smolecule.com This imaginary frequency corresponds to the motion along the reaction coordinate—in this case, the stretching and breaking of the C-Cl bond.

Calculations would reveal a transition state where the C-Cl bond is significantly elongated compared to the ground state of the reactant. The geometry around the central carbon atom would be more planar, approaching the sp2 hybridization of the resulting oxocarbenium ion. The presence of deuterium in the methoxy group would lead to subtle changes in the vibrational frequencies and zero-point energies of the molecule and its transition state, which is the origin of the secondary kinetic isotope effect. acs.org

Below is a table of plausible calculated parameters for the ground state and transition state of this compound, derived from typical values in computational studies of similar systems. nih.govncsu.edu

ParameterGround State (Calculated)Transition State (Calculated)
C-Cl Bond Length (Å)1.832.35
C-O Bond Length (Å)1.381.29
O-C-Cl Bond Angle (°)108.598.2
Imaginary Frequency (cm⁻¹)--450i

Molecular Dynamics Simulations of Reactive Events

While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations can model the dynamic evolution of the system over time. nih.govtudelft.nlmdpi.com For the reaction of this compound, MD simulations, particularly those using reactive force fields (ReaxFF) or ab initio MD (AIMD), can provide insights into several aspects of the reactive event. researchgate.netcsic.es

MD simulations can model:

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how the solvent shell organizes around the reactant to stabilize the forming ion pair. This is crucial for understanding the role of the solvent in facilitating the SN1 reaction.

Ion Pair Dynamics: Simulations can track the trajectory of the chloride ion after it dissociates, providing information on the lifetime of the contact ion pair and its separation into a solvent-separated ion pair.

Nucleophilic Attack: The simulation can model the approach of the nucleophile to the oxocarbenium ion, revealing the preferred trajectories and orientations for a successful reaction.

A typical MD simulation setup to study the solvolysis of this compound in water would involve placing one or more reactant molecules in a box of several hundred water molecules and simulating their motion over a timescale of nanoseconds.

The following table outlines typical parameters for such a molecular dynamics simulation.

Simulation ParameterValue/Setting
Simulation TypeAb Initio Molecular Dynamics (AIMD)
System Composition1 this compound, 256 H₂O molecules
EnsembleNVT (Canonical)
Temperature298 K
Time Step0.5 fs
Simulation Duration50 ps

Spectroscopic Characterization and Analytical Methodologies for Chloromethoxy 2h3 Methane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of (chloromethoxy)(2H3)methane, offering detailed insights into its molecular structure and isotopic composition.

Deuterium (B1214612) NMR (²H NMR) for Isotopic Purity and Location

Deuterium (²H) NMR spectroscopy serves as a direct and powerful tool for verifying the presence and location of deuterium atoms within a molecule. rsc.org In the case of this compound, a single resonance in the ²H NMR spectrum confirms that the deuterium atoms are located on the methyl group. The integration of this signal allows for the quantification of the deuterium content, thereby providing a measure of the isotopic purity of the compound. This technique is highly specific for deuterium and is instrumental in ensuring that the isotopic labeling has occurred at the desired position.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Confirmation and Isotopic Enrichment Assessment

In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons (CH₃O-), typically found around 3.48 ppm for the non-deuterated analog, chloromethyl methyl ether, provides strong evidence for successful deuteration. The signal for the chloromethyl protons (-OCH₂Cl) would still be present, likely appearing as a singlet.

The ¹³C NMR spectrum further corroborates the structure. docbrown.info One would expect to see two signals corresponding to the two carbon atoms in the molecule. The carbon of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methyl group. The chemical shift of the chloromethyl carbon (-OCH₂Cl) would also be observable. By comparing the spectra of the deuterated and non-deuterated compounds, the level of isotopic enrichment can be accurately estimated. libretexts.org

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Notes
¹H~5.5SingletCorresponds to the -OCH₂Cl protons.
¹H~3.4Residual singletA very small signal may be present from any remaining non-deuterated compound.
¹³C~83SingletCorresponds to the -OCH₂Cl carbon.
¹³C~60MultipletCorresponds to the -OCD₃ carbon, split by deuterium.
²HSpecific resonanceSingletConfirms the presence and location of deuterium.
Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, which in turn confirms its isotopic composition.

High-Resolution Mass Spectrometry for Exact Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound. The expected exact mass of the deuterated compound will be higher than its non-deuterated counterpart by the mass difference between three deuterium atoms and three protium (B1232500) atoms. This level of accuracy is crucial for confirming the successful incorporation of the desired number of deuterium atoms. pnas.org

Fragmentation Pattern Analysis for Isotopic Distribution

The analysis of the fragmentation pattern in the mass spectrum provides further evidence for the location of the deuterium atoms. docbrown.info Upon ionization in the mass spectrometer, the molecule breaks apart in a predictable manner. For this compound, key fragments would include the [M-Cl]⁺ ion and fragments resulting from the cleavage of the C-O bond. The masses of these fragments will indicate whether the deuterium is on the methyl or chloromethyl group. For instance, the observation of a fragment corresponding to [CD₃O]⁺ would confirm the location of the deuterium on the methyl group. The relative abundances of the isotopic peaks for each fragment can also be analyzed to confirm the isotopic distribution. docbrown.info

Ion Fragment Expected m/z (for ³⁵Cl isotope) Interpretation
[CH₃OCH₂Cl]⁺80/82Molecular ion of non-deuterated impurity.
[CD₃OCH₂Cl]⁺83/85Molecular ion of the target compound.
[CD₃O]⁺34Confirms deuterium on the methyl group.
[CH₂Cl]⁺49/51Fragment from the chloromethyl group.
Note: The presence of chlorine results in characteristic M and M+2 isotope peaks.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and bonding within a molecule. americanpharmaceuticalreview.com The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.

In the IR spectrum of this compound, the characteristic C-H stretching vibrations, typically observed around 2850-3000 cm⁻¹, will be absent or significantly diminished. spectroscopyonline.com Instead, new absorption bands corresponding to C-D stretching vibrations will appear at lower frequencies, generally in the range of 2100-2250 cm⁻¹. nih.govnist.gov This shift is due to the heavier mass of deuterium. Similarly, the C-D bending vibrations will also be shifted to lower wavenumbers compared to the corresponding C-H bending vibrations. exosens.com

Vibrational Mode Expected IR/Raman Frequency Range (cm⁻¹)
C-D Stretch2100 - 2250
C-H Stretch (residual)2850 - 3000
C-O Stretch1000 - 1200
C-Cl Stretch600 - 800

Vibrational Modes and Isotopic Shifts

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and the masses of its constituent atoms. In the case of this compound, the replacement of the three hydrogen atoms of the methyl group with deuterium (²H or D) leads to predictable shifts in the vibrational frequencies of the molecule's normal modes. This phenomenon, known as an isotopic shift, is a fundamental consequence of the increased mass of the deuterium atom compared to protium (¹H).

According to the principles of vibrational spectroscopy, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Therefore, the substitution of hydrogen with deuterium, which nearly doubles the mass, results in a significant lowering of the vibrational frequencies for modes involving the motion of these atoms. This effect is most pronounced for the C-D stretching and bending vibrations compared to the original C-H modes. For instance, the C-H stretching vibrations typically observed in the 3000-2850 cm⁻¹ region of the infrared spectrum are expected to shift to approximately 2200-2100 cm⁻¹ for the C-D stretching modes. libretexts.org

The primary vibrational modes affected by the deuteration of the methyl group in chloromethoxymethane are:

Symmetric and Asymmetric C-D Stretching: These modes will appear at significantly lower frequencies than the corresponding C-H stretching vibrations.

Symmetric and Asymmetric CD₃ Deformation (Bending): These include scissoring and rocking motions, which will also shift to lower wavenumbers.

CD₃ Torsion: The torsional mode of the deuterated methyl group will also be affected by the change in mass.

The vibrations of the chloromethoxy (-OCH₂Cl) group are expected to be less affected, although minor shifts can occur due to the coupling of vibrational modes throughout the molecule. libretexts.org The analysis of these isotopic shifts is crucial for the unambiguous assignment of vibrational spectra. nih.govmsu.ru

Table 1: Predicted Vibrational Frequency Shifts in this compound based on Analogous Compounds

Vibrational ModeTypical Frequency Range (C-H) (cm⁻¹)Expected Frequency Range (C-D) (cm⁻¹)Isotopic Ratio (νH/νD)
Methyl Symmetric Stretch~2870~2100~1.37
Methyl Asymmetric Stretch~2960~2260~1.31
Methyl Symmetric Deformation~1380~1050~1.31
Methyl Asymmetric Deformation~1460~1060~1.38
Methyl Rocking~1100~850~1.29

Note: The data in this table is illustrative and based on established principles of isotopic substitution and data from analogous deuterated compounds. libretexts.orgmdpi.com The exact frequencies for this compound would require specific experimental measurement or theoretical calculation.

Conformational Analysis through Spectroscopic Signatures

This compound, like its non-deuterated counterpart, is a flexible molecule that can exist in different spatial arrangements or conformations due to rotation around its single bonds. The most significant conformational flexibility arises from the rotation around the C-O bonds. The study of these conformers is critical as their relative populations can influence the chemical and physical properties of the compound.

Microwave spectroscopy is a powerful technique for conformational analysis as it provides highly accurate rotational constants for each conformer present in the gas phase. academie-sciences.frnih.govnasa.gov Each distinct conformer has a unique set of moments of inertia and, consequently, a unique rotational spectrum. By analyzing the rotational spectra, it is possible to determine the precise three-dimensional structure of each conformer and their relative energies. nih.gov

For chloromethoxymethane, the most stable conformer is predicted to be the gauche form, where the C-Cl bond is staggered relative to the C-O bond of the methyl group. This is a common feature in molecules containing adjacent lone pairs and polar bonds, known as the anomeric effect. The analysis of the rotational spectrum of chloromethoxymethane would allow for the experimental verification of this prediction. Isotopic substitution with deuterium, as in this compound, is a key tool in this analysis. The change in mass upon deuteration alters the moments of inertia in a predictable way, which aids in the definitive assignment of the rotational spectra and the precise determination of the molecular geometry. mdpi.com

While specific conformational studies on this compound are not documented, research on analogous molecules like (chloromethyl)phosphine demonstrates the utility of combining microwave spectroscopy with quantum chemical calculations to identify and characterize different conformers and determine their relative stabilities. nasa.gov Theoretical calculations can predict the structures and rotational constants of possible conformers, which then guide the experimental search and assignment of the microwave spectrum. dnacih.com

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and other impurities. Gas chromatography (GC) is the most suitable method for the analysis of volatile compounds like chloromethyl methyl ether and its deuterated analogues. google.comtandfonline.comosha.govepa.gov

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For the analysis of chloromethyl methyl ether, various GC methods have been developed, often in the context of environmental or industrial hygiene monitoring due to its hazardous nature. epa.gov These methods can be directly applied to its deuterated isotopologue.

A typical GC analysis involves the injection of the sample into a heated port, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a long, thin capillary column. tandfonline.com The choice of the stationary phase in the column is critical for achieving good separation. For chloromethyl methyl ether, columns with a non-polar or semi-polar stationary phase are often employed.

Detection is commonly achieved using an electron capture detector (ECD) or a mass spectrometer (MS). The ECD is highly sensitive to halogenated compounds, making it ideal for detecting the chloro-group in this compound. google.comosha.gov A mass spectrometer provides not only quantitative data but also structural information, allowing for the positive identification of the compound and its fragments, which is particularly useful for distinguishing between isotopologues. tandfonline.com

High-performance liquid chromatography (HPLC) is generally less suitable for such volatile compounds but can be used for the separation of non-volatile derivatives or in specific cases of isomeric separation where GC resolution is insufficient. However, for routine purity analysis of this compound, GC remains the method of choice.

Table 2: Exemplary Gas Chromatography (GC) Conditions for the Analysis of Chloromethyl Methyl Ether

ParameterCondition 1 google.comCondition 2 tandfonline.comCondition 3 epa.gov
Column 6-foot x 1/4-inch glass, 100-120 mesh GLC-100 coated with 0.1% QF-1 and 0.1% OV-17Capillary columnPacked column, preconditioned at 160°C
Carrier Gas Prepurified NitrogenHelium5% Methane/95% Argon
Flow Rate 30 cm³/minute1.5 mL/min30-50 mL/min
Injector Temp. 175°C200°CNot specified
Oven Temp. Isothermal at 140°CTemperature program: 40°C (3 min), ramp to 110°C at 15°C/min, then ramp to 220°C at 40°C/minNot specified
Detector Electron Capture Detector (ECD)Mass Spectrometer (MS)Electron Capture Detector (ECD)
Injection Volume 2 µL of hexane (B92381) extract1 µL5 µL of hexane extract
Notes Method developed for air sampling analysis after derivatization.Method for detecting residue in bulk drugs after derivatization with an alcohol solvent.Method for air sampling analysis after derivatization.

Note: These conditions are for the non-deuterated analogue, chloromethyl methyl ether, and may require minor adjustments for the optimal analysis of this compound.

Applications of Chloromethoxy 2h3 Methane in Advanced Research

Tracer Studies in Complex Reaction Systems

Isotopic labeling is a fundamental technique for tracing the fate of atoms and molecules through intricate reaction sequences. The deuterium (B1214612) atoms in (chloromethoxy)(2H3)methane act as a "heavy" label that can be detected by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the methoxy (B1213986) group's journey in various chemical transformations.

Elucidation of Biosynthetic Pathways (Non-Clinical Focus)

In the study of natural product biosynthesis, researchers aim to understand how organisms construct complex molecules from simpler precursors. core.ac.ukoup.com Deuterium-labeled compounds like this compound can be used to introduce a labeled methoxy group into a potential precursor molecule. This precursor is then fed to a biological system, such as a plant or microorganism, that produces the natural product of interest.

By analyzing the final natural product for the presence and location of deuterium, researchers can confirm whether the precursor was incorporated and identify which atoms in the final structure originated from the labeled methoxy group. nih.gov This information is crucial for piecing together the step-by-step enzymatic reactions that constitute a biosynthetic pathway. mdpi.comresearchgate.net

Illustrative Example of a Tracer Study in Biosynthesis:

Step Procedure Expected Observation Inference
1Synthesize a precursor molecule containing a hydroxyl group.Precursor successfully synthesized and characterized.-
2React the precursor with this compound to introduce the deuterated methoxymethyl (MOM-d3) ether.Successful formation of the MOM-d3 protected precursor, confirmed by mass spectrometry showing an increased molecular weight corresponding to the MOM-d3 group.The labeled precursor is ready for the feeding experiment.
3Introduce the labeled precursor to the biological system (e.g., plant culture).The biological system continues to produce the target natural product.The labeled precursor is likely taken up and processed by the organism.
4Isolate and purify the target natural product.The natural product is isolated in sufficient purity for analysis.-
5Analyze the natural product by mass spectrometry and NMR spectroscopy.The mass spectrum of the natural product shows an increase in mass corresponding to the incorporation of the deuterium-labeled methoxy group. 2H NMR or 13C NMR may show signals corresponding to the labeled position.The precursor is a true intermediate in the biosynthetic pathway, and the methoxy group is retained in the final structure.

Investigating Degradation Mechanisms in Controlled Laboratory Environments

Understanding how molecules break down is critical in fields ranging from materials science to environmental chemistry. wur.nlscbt.com this compound can be used to synthesize molecules with a labeled methoxymethyl ether group to study their degradation pathways under controlled conditions, such as exposure to light, heat, or specific chemical reagents. osti.govosti.gov

By tracking the fragments produced during degradation and identifying which ones contain the deuterium label, scientists can deduce the initial points of bond cleavage and the subsequent reaction pathways. rsc.org This is particularly useful for understanding the stability of protecting groups in organic synthesis or the environmental fate of certain compounds.

Precursor for Other Deuterated Organic Molecules

Beyond its direct use in tracer studies, this compound is a valuable building block for the synthesis of other deuterated molecules. The reactive chloromethyl group allows for the facile introduction of the deuterated methoxymethyl (MOM-d3) group onto various substrates.

Synthesis of Isotopically Labeled Protecting Groups

In multi-step organic synthesis, protecting groups are often necessary to temporarily mask a reactive functional group while other parts of the molecule are being modified. organic-chemistry.orgwikipedia.org The methoxymethyl (MOM) group is a common protecting group for alcohols. wikipedia.org By using this compound, a deuterated version of this protecting group (MOM-d3) can be installed.

The presence of deuterium in the protecting group can be advantageous for several reasons. It allows for easy quantification of the protecting group's presence or removal by mass spectrometry. Furthermore, in complex NMR spectra, the signals from the protecting group can be readily identified and distinguished from other signals in the molecule.

Table of Common Protecting Groups and their Deuterated Analogs:

Protecting Group Structure Deuterated Analog Precursor Typical Deprotection Conditions
Methoxymethyl (MOM)-OCH2OCH3This compoundAcidic conditions
Benzyl (B1604629) (Bn)-CH2PhBenzyl-d7 bromideHydrogenolysis
tert-Butyldimethylsilyl (TBDMS)-Si(CH3)2(C(CH3)3)tert-Butyldimethylsilyl-d6 chlorideFluoride ions (e.g., TBAF)
Acetyl (Ac)-C(O)CH3Acetic-d3 anhydrideBasic or acidic hydrolysis

Generation of Deuterated Reagents for Synthetic Chemistry

This compound can be used as a starting material to generate other deuterated reagents. For example, it can be a precursor for the synthesis of deuterated solvents or other building blocks where a labeled methyl group is required. nih.govresearchgate.net These deuterated reagents are essential for a variety of applications, including mechanistic studies where the kinetic isotope effect can provide information about the rate-determining step of a reaction.

Contributions to Fundamental Chemical Understanding

The study of molecules containing deuterium, like those derived from this compound, contributes to our fundamental understanding of chemical principles. The difference in mass between hydrogen and deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond.

By synthesizing molecules with deuterium at specific positions using reagents like this compound and then measuring their reaction rates compared to their non-deuterated counterparts, chemists can gain insights into reaction mechanisms. A significant KIE suggests that the C-H(D) bond is broken in the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions and designing new chemical transformations.

Furthermore, the presence of deuterium can subtly influence the physical properties of a molecule, such as its polarity and conformational preferences, providing a sensitive probe for studying intermolecular interactions and molecular dynamics. wikipedia.org

Probing Solvent Effects on Reactivity Using Isotopic Variants

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a solvent molecule can lead to measurable changes in reaction rates, an observation known as the solvent isotope effect (SIE). numberanalytics.com This effect arises from differences in the zero-point vibrational energies of C-H versus C-D bonds, as well as differences in hydrogen bonding and other solvent-solute interactions. numberanalytics.comnih.gov this compound, when used as a reactant or co-solvent in mechanistic studies, allows for the elucidation of how the solvent environment influences reaction pathways.

By comparing the reaction kinetics of this compound with its non-deuterated counterpart, chloromethyl methyl ether, researchers can gain insights into the role of the solvent at the transition state of a reaction. nih.gov A normal solvent isotope effect (kH/kD > 1) typically indicates that a bond to hydrogen is broken in the rate-determining step, while an inverse isotope effect (kH/kD < 1) can suggest a variety of phenomena, including changes in hybridization at a carbon atom from sp² to sp³ or the strengthening of certain bonds in the transition state. mdpi.com

For instance, in solvolysis reactions, where the solvent acts as the nucleophile, using a deuterated species like this compound can help determine the degree of solvent involvement in the transition state. cdnsciencepub.com The magnitude of the SIE can provide evidence for or against proposed mechanisms, such as concerted versus stepwise pathways. nih.gov

Investigation of Inductive and Steric Effects of Deuterium

Beyond its role in probing solvent effects, the deuterium in this compound allows for the investigation of more subtle electronic and steric influences on reaction rates and equilibria.

Inductive Effects: It is generally recognized that deuterium is slightly more electron-donating than protium. cdnsciencepub.comquora.com This inductive effect, though small, can influence the stability of charged intermediates and transition states. In reactions involving the formation of a carbocation, for example, the electron-releasing nature of a deuterium-substituted methyl group can have a stabilizing effect, potentially leading to an inverse kinetic isotope effect. cdnsciencepub.com The study of compounds like this compound helps to quantify these small but significant electronic contributions.

Steric Effects: The C-D bond is slightly shorter and has a smaller vibrational amplitude than the C-H bond, effectively meaning that deuterium occupies less space than hydrogen. cdnsciencepub.com In sterically crowded molecules or transition states, replacing hydrogen with deuterium can relieve steric strain, leading to an increase in reaction rate (a normal kinetic isotope effect). cdnsciencepub.comcdnsciencepub.com Conversely, if a reaction proceeds through a less sterically demanding transition state, the steric effect of deuterium may be negligible or result in an inverse effect. cdnsciencepub.com By studying the reactions of this compound, researchers can dissect the contributions of these steric isotope effects from electronic effects. nih.gov

Calibration Standards and Reference Materials for Analytical Chemistry

In analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopically labeled compounds serve as invaluable internal standards and reference materials. chimia.chucl.ac.uk this compound, with its known isotopic purity and distinct mass, can be used for these purposes.

Mass Spectrometry: In mass spectrometry, the molecular ion of this compound will appear at a higher mass-to-charge ratio (m/z) than its non-deuterated analog due to the three deuterium atoms. chimia.chsigmaaldrich.com This predictable mass shift allows it to be used as an internal standard for quantifying the concentration of chloromethyl methyl ether or related analytes in a sample. msu.edu The fragmentation pattern of this compound in the mass spectrometer can also provide information about the fragmentation pathways of chloroalkyl ethers. chimia.chdocbrown.info

NMR Spectroscopy: In ¹H NMR spectroscopy, the deuterium atoms in this compound are not observed, leading to a simplified spectrum compared to the non-deuterated compound. In ¹³C NMR, the carbon atom bonded to the deuterium atoms will exhibit a characteristic multiplet due to C-D coupling and a different chemical shift compared to a ¹³C-¹H group. researchgate.net These distinct spectral features make this compound a useful reference compound for calibrating NMR spectra and for studying isotope effects on chemical shifts. ucl.ac.ukbhu.ac.in

Furthermore, isotopically labeled standards like this compound are crucial for ensuring the accuracy and reliability of analytical methods used in various fields, including environmental monitoring and industrial quality control, where the detection and quantification of related compounds like bis(chloromethyl) ether, a known carcinogen, is critical. wikipedia.orgcacgas.com.au

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Deuterated Syntheses

The synthesis of deuterated compounds has traditionally relied on methods that may not align with modern principles of sustainability. researchgate.net Future research is increasingly focused on developing "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. nih.gov

One promising strategy involves the use of D₂O (heavy water) as a readily available and safe deuterium (B1214612) source. nih.gov Researchers have developed catalytic systems, such as a Palladium/Carbon-Aluminum-D₂O (Pd/C-Al-D₂O) system, which generates deuterium gas in situ from the reaction between aluminum and D₂O. nih.gov This method avoids the handling of flammable D₂ gas and produces non-toxic aluminum oxide as the only byproduct, representing a significant improvement in safety and environmental impact. nih.gov Other green techniques being explored include microwave-assisted and ultrasound-assisted reactions, which can accelerate H-D exchange processes and reduce reaction times from hours to minutes. researchgate.netnih.gov

These methods stand in contrast to traditional approaches that often use metal deuteride (B1239839) reagents like lithium aluminum deuteride (LiAlD₄) in stoichiometric amounts, generating considerable toxic waste. nih.gov The development of catalytic and solventless methods is a key objective in making the synthesis of compounds like (chloromethoxy)(2H3)methane more sustainable. nih.gov

Parameter Traditional Deuteration Methods Green Chemistry Approaches
Deuterium Source Often uses D₂ gas or deuterated reagents (e.g., LiAlD₄). nih.govPrioritizes D₂O as a safe and abundant source. researchgate.netnih.gov
Reagents/Catalysts May involve stoichiometric, hazardous reagents. nih.govEmploys catalytic systems (e.g., Pd/C) and benign metals (e.g., Al). researchgate.netnih.gov
Byproducts Can generate significant toxic and hazardous waste. nih.govAims for minimal and non-toxic byproducts (e.g., Al₂O₃). nih.gov
Energy Input Often requires prolonged heating.Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.gov
Safety Handling of flammable D₂ gas and pyrophoric reagents poses risks.In situ generation of D₂ gas enhances safety. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for a wide variety of specifically labeled compounds for screening and development has highlighted the limitations of traditional batch synthesis. The integration of automated synthesis platforms and high-throughput experimentation (HTE) is a critical future direction for the production of deuterated molecules like this compound. protheragen.ai

Flow chemistry, in particular, offers numerous advantages for isotopic labeling. x-chemrx.com Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety. x-chemrx.comcolab.ws This technology is particularly well-suited for late-stage hydrogen isotope exchange (HIE) reactions, allowing for the efficient deuteration of complex molecules without the need to synthesize them from isotopically enriched starting materials. acs.org Automated platforms can run continuously, accelerating the discovery and optimization of new deuteration protocols and enabling the rapid generation of libraries of deuterated compounds for biological screening. protheragen.ai

Feature Batch Synthesis Automated Flow Synthesis
Process Control Limited control over mixing and temperature gradients.Precise, real-time control over reaction parameters. x-chemrx.com
Scalability Scaling up can be challenging and may alter reaction outcomes.More straightforward and predictable scalability.
Safety Handling of large volumes of hazardous materials can be risky.Smaller reaction volumes at any given time enhance safety. x-chemrx.com
Efficiency Can be time-consuming with manual workup for each batch.Enables continuous operation and high-throughput production. protheragen.ai
Versatility Less flexible for rapid optimization of reaction conditions.Allows for rapid screening of catalysts and conditions for HIE. x-chemrx.comnih.gov

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is poised to revolutionize the design and synthesis of deuterated compounds. Advanced computational tools can provide deep insights into reaction mechanisms, predict kinetic isotope effects, and guide the optimization of labeling conditions, thereby reducing the need for extensive empirical experimentation. protheragen.ai

Computational Tool/Method Application in Deuterated Synthesis
Density Functional Theory (DFT) Calculation of zero-point energies to predict Kinetic Isotope Effects (KIE). scispace.com
Molecular Dynamics (MD) Simulations Modeling the interaction of deuterated compounds with biological targets (e.g., enzymes).
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying enzymatic reaction mechanisms involving C-D bond cleavage.
Machine Learning Algorithms Predicting optimal reaction conditions (temperature, catalyst, solvent) for deuteration. colab.ws
In Silico Catalyst Design Screening and designing novel catalysts for selective H-D exchange reactions. protheragen.ai

Exploration of Novel Isotopic Labeling Applications beyond Current Scope

While the primary application of deuteration has been to improve the pharmacokinetic properties of drugs, the unique characteristics of deuterium-labeled compounds are opening doors to novel applications in diverse scientific fields. clearsynth.comacs.org The future will see the expanded use of molecules like this compound in areas beyond traditional medicinal chemistry.

In metabolomics , stable isotope labeling is a powerful tool for tracing metabolic pathways and quantifying metabolites in complex biological systems. scispace.com Deuterated standards are essential for accurate quantification in mass spectrometry-based analyses. acs.org In materials science , the kinetic isotope effect can be exploited to enhance the stability and performance of organic light-emitting diodes (OLEDs) by deuterating specific positions on the organic molecules, thereby slowing degradation pathways. acs.org

Furthermore, deuterium labeling is invaluable in protein structure determination using techniques like nuclear magnetic resonance (NMR) spectroscopy and neutron crystallography, where it can provide structural details that are otherwise difficult to obtain. clearsynth.com As analytical techniques become more sensitive, the demand for precisely labeled compounds will grow, driving research into new and innovative applications for deuterated molecules.

Field Emerging Application of Deuterated Compounds
Metabolomics Tracing metabolic fluxes and for absolute quantification of metabolites. scispace.com
Materials Science Improving the operational stability and lifetime of organic electronic devices like OLEDs. acs.org
Structural Biology Aiding in protein structure and dynamics studies via NMR and neutron scattering. clearsynth.com
Environmental Science Use as tracers to study the fate and transport of pollutants in the environment. symeres.com
Mechanistic Chemistry Elucidating complex reaction mechanisms and transition state structures. symeres.comx-chemrx.com

Q & A

What synthetic methodologies are suitable for preparing (chloromethoxy)(2H3)methane, and how can isotopic purity be ensured?

Answer:
Synthesis typically involves deuteration of chloromethoxy methane (CAS 107-30-2) using deuterated reagents, such as D2O or CD3OD, under controlled acidic or basic conditions. Isotopic labeling at the 2H3 position requires precise stoichiometry and reaction monitoring via nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration efficiency (>98%) . For example, kinetic studies using HRESI-MS and NMR can track deuterium incorporation and identify side products like non-deuterated analogs . Purification via fractional distillation under inert atmospheres minimizes isotopic scrambling .

How can gas chromatography-mass spectrometry (GC-MS) differentiate this compound from structural analogs like bis(chloromethyl) ether?

Answer:
GC-MS methods (e.g., EPA Method 611) leverage retention time and fragmentation patterns. This compound (m/z 83 for [M-Cl]+) shows a distinct isotopic cluster due to deuterium, whereas bis(chloromethyl) ether (CAS 542-88-1) fragments into m/z 63 [ClCH2O]+ and m/z 49 [ClCH2]+. Column selection (e.g., DB-5MS) optimizes separation, while selective ion monitoring (SIM) enhances sensitivity for low-abundance deuterated species .

What are the key thermodynamic parameters influencing the conformational stability of deuterated chloromethoxy methane derivatives?

Answer:
Van’t Hoff analysis of 2H3-labeled compounds reveals enthalpy (ΔH) and entropy (ΔS) differences between conformers. For example, NMR studies show that 2H3(N-Type) conformers are energetically favored (ΔG = −2.1 kJ/mol at 27°C) due to reduced steric strain and favorable pseudo-equatorial positioning of substituents. Computational models (DFT/B3LYP) correlate with experimental ΔH values (±5% error) .

How do conflicting toxicity data for chloromethoxy methane derivatives inform risk assessment in laboratory settings?

Answer:
Discrepancies arise from exposure route variability (inhalation vs. dermal) and model organisms. For instance, rodent studies report LC50 values of 150 ppm (inhalation), while in vitro assays show lower cytotoxicity (IC50 = 50 µM) in human lung epithelia. Mitigation involves cross-referencing EPA Method 613 (TCDD protocols) for analyte stability and ATSDR guidelines for dose extrapolation . Confounding factors like metabolite interference (e.g., formaldehyde) necessitate LC-MS/MS validation .

What strategies optimize the detection of trace-level this compound in environmental matrices?

Answer:
Solid-phase microextraction (SPME) paired with GC-MS achieves detection limits of 0.1 ppb in water samples. Deuterated internal standards (e.g., 2H5-chloromethoxy methane) correct for matrix effects. Method 625.1 recommends pH adjustment to ≤2 to preserve analyte integrity and avoid hydrolysis . For air sampling, thermal desorption tubes with Tenax® adsorbents show >90% recovery rates .

How does isotopic labeling impact the reaction kinetics of this compound in nucleophilic substitution reactions?

Answer:
Deuterium kinetic isotope effects (KIE) slow reaction rates by 2–3× in SN2 mechanisms (e.g., with NaOMe/MeOH), as observed via stopped-flow UV-Vis. Transition state theory attributes this to increased C-D bond rigidity, raising activation energy (ΔΔG‡ ≈ 1.8 kJ/mol). Competing elimination pathways (e.g., E2) show negligible KIE, enabling mechanistic differentiation .

What analytical challenges arise in quantifying this compound degradation products under oxidative conditions?

Answer:
Photolytic degradation generates chlorinated byproducts (e.g., ClCH2O• radicals), detectable via electron paramagnetic resonance (EPR). LC-HRMS (Orbitrap) identifies transient species like chloromethyl hydroperoxide (m/z 111.9804). Confirmation requires isotopic pattern matching (e.g., 2H3 vs. 1H) and tandem MS/MS to rule out isobaric interferences .

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS No.107-30-2 (parent)
Molecular FormulaC2H2D3ClO
Boiling Point106°C (estimated)
log Kow1.2 (predicted)
IR Peaks (cm⁻¹)2915 (C-D), 1381 (C-O)

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